molecular formula C11H9FN2OS B12923578 3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-21-6

3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12923578
CAS No.: 89069-21-6
M. Wt: 236.27 g/mol
InChI Key: BIVVOIYBLVQPBC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formamide to yield the desired pyrimidinone compound. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidinone derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The fluorophenyl group can enhance binding affinity to target proteins, while the methylthio group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in drug development.

Properties

CAS No.

89069-21-6

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2OS/c1-16-11-13-7-6-10(15)14(11)9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

BIVVOIYBLVQPBC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC=C(C=C2)F

Origin of Product

United States

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